molecular formula C15H19N5O4S B2432254 5,6-dimethyl-3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 2097902-00-4

5,6-dimethyl-3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Cat. No.: B2432254
CAS No.: 2097902-00-4
M. Wt: 365.41
InChI Key: FSODGQXUVZAMJY-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a high-purity, synthetic small molecule offered for research purposes. This compound features a complex structure integrating pyrimidinone, azetidine, and methylimidazole sulfonyl motifs, a design often associated with targeted biological activity. Its molecular architecture suggests potential as a valuable tool compound in biochemical and pharmacological research, particularly in the exploration of enzyme inhibition and cellular signaling pathways. The presence of the sulfonyl group adjacent to the azetidine ring may facilitate specific interactions with enzyme active sites, making it a candidate for investigating protease or kinase function, similar to other small-molecule inhibitors documented in scientific databases . Researchers can utilize this compound in vitro for high-throughput screening, target validation, and mechanistic studies to elucidate novel biological functions. It is supplied with comprehensive analytical data, including HPLC chromatograms and mass spectrometry reports, to ensure identity and purity for reliable and reproducible experimental results. This product is intended for research applications by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,6-dimethyl-3-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c1-10-11(2)17-9-20(14(10)22)8-13(21)19-6-12(7-19)25(23,24)15-16-4-5-18(15)3/h4-5,9,12H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSODGQXUVZAMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one (CAS Number: 2097902-00-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure includes a pyrimidine core, an azetidine ring, and an imidazole moiety, which are known to confer various pharmacological properties.

  • Molecular Formula : C15H19N5O4S
  • Molecular Weight : 365.41 g/mol
  • Purity : Typically ≥95% .

Antibacterial Activity

Research indicates that compounds containing imidazole and pyrimidine structures often exhibit significant antibacterial properties. A study highlighted the synthesis of related heterocyclic compounds with sulfonamido groups, which showed promising antibacterial activity against various strains of bacteria . The presence of the imidazole group in this compound suggests a mechanism similar to that observed in other imidazole derivatives which are known to disrupt bacterial DNA synthesis .

The proposed mechanism of action for compounds like this compound involves interference with nucleic acid synthesis, potentially leading to cell death. This is particularly relevant in the context of combating antibiotic-resistant bacterial strains .

Study 1: Synthesis and Evaluation

A recent study focused on synthesizing new azetidine derivatives and evaluating their biological activities. The findings suggested that modifications to the azetidine ring could enhance antibacterial activity while reducing toxicity . This underscores the importance of structural optimization in developing effective therapeutic agents.

Study 2: Comparative Analysis

A comparative analysis was conducted on various imidazole-containing compounds, revealing that those with sulfonamide groups exhibited superior antibacterial properties compared to their non-sulfonamide counterparts. This suggests that the sulfonamide moiety plays a critical role in enhancing biological activity .

Table: Summary of Biological Activities

CompoundActivity TypeMechanismReference
5,6-Dimethyl...AntibacterialDisruption of DNA synthesis
Related Imidazole DerivativesCytotoxicityInduction of apoptosis in cancer cells
Sulfonamide CompoundsAntibacterialInhibition of folate synthesis

Scientific Research Applications

The compound 5,6-dimethyl-3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one presents a complex structure with potential applications in medicinal chemistry. This article explores its possible scientific research applications, including synthesis methods, biological activities, and comparisons with related compounds.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-AminoquinolineQuinoline coreAntimalarial
SulfanilamideSulfonamide groupAntibacterial
5-FluorouracilPyrimidine analogAnticancer

The unique combination of structural elements in this compound could lead to novel therapeutic pathways that have not yet been explored in existing literature.

Research Insights and Future Directions

Given its complex structure and potential for diverse biological activities, further research is essential to elucidate the specific mechanisms of action for this compound. Interaction studies with biological targets will be crucial in understanding how this compound can be optimized for therapeutic use.

Suggested Research Areas

  • Mechanistic Studies : Investigating how this compound interacts at the molecular level with various biological targets.
  • Safety Profile Assessment : Evaluating the safety and toxicity of the compound through preclinical studies.
  • Modification Studies : Exploring structural modifications to enhance efficacy and reduce side effects.

Q & A

Q. What are the common synthetic routes for preparing 5,6-dimethyl-3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one?

The compound is synthesized via multi-step organic reactions, often involving:

  • Metal carbonyl-mediated rearrangements of 1,2,4-oxadiazoles to form pyrimidinone cores .
  • Sulfonylation of azetidine intermediates using 1-methyl-1H-imidazole-2-sulfonyl derivatives .
  • Coupling reactions (e.g., amidation or alkylation) to attach the azetidinyl-oxoethyl sidechain to the pyrimidinone core . Key challenges include controlling regioselectivity and minimizing side reactions during sulfonylation.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent placement, particularly for the azetidine and imidazole moieties .
  • LCMS/HPLC to verify purity (>98%) and molecular weight .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities in the azetidine ring .

Q. How can researchers validate the stability of this compound under varying conditions?

  • Perform accelerated stability studies in solvents (e.g., DMSO, aqueous buffers) at different pH levels and temperatures.
  • Monitor degradation products via HPLC-MS and compare with synthetic impurities .
  • Assess photostability using controlled UV exposure .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data between this compound and structural analogs?

  • Conduct competitive binding assays to compare target affinity against analogs with modified sulfonyl or azetidine groups .
  • Use molecular dynamics simulations to analyze differences in binding pocket interactions caused by steric or electronic effects of the 5,6-dimethyl pyrimidinone core .
  • Validate hypotheses through site-directed mutagenesis of the target protein .

Q. How can the reaction yield be optimized during the sulfonylation of the azetidine intermediate?

  • Temperature control : Conduct reactions at 0–5°C to suppress side reactions (e.g., over-sulfonylation) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance sulfonyl group transfer efficiency .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates .

Q. What methodologies are recommended for studying this compound’s interactions with cytochrome P450 enzymes?

  • In vitro CYP inhibition assays using human liver microsomes and fluorescent substrates .
  • Metabolite identification via LC-MS/MS after incubation with recombinant CYP isoforms .
  • Docking studies to predict binding modes with CYP3A4/2D6 active sites .

Q. How should researchers design analogs to improve metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the imidazole sulfonyl group with a triazole or thiadiazole sulfonamide to reduce CYP-mediated oxidation .
  • Structural rigidification : Introduce cyclopropyl or spirocyclic groups to the azetidine ring to limit conformational flexibility .
  • Prodrug approaches : Mask the oxoethyl group with enzymatically cleavable esters .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

  • Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response) to calculate IC₅₀ values .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across cell lines .
  • Apply principal component analysis (PCA) to identify structural features correlating with toxicity .

Q. How can researchers address discrepancies between computational predictions and experimental binding affinities?

  • Re-evaluate force field parameters in docking software to better model sulfonyl-π interactions .
  • Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .
  • Investigate solvation effects using explicit solvent molecular dynamics simulations .

Q. What experimental controls are essential for in vivo pharmacokinetic studies of this compound?

  • Include vehicle controls (e.g., DMSO/saline) to assess excipient effects.
  • Use stable isotope-labeled analogs as internal standards in LC-MS bioanalysis .
  • Monitor plasma protein binding to correlate free drug levels with efficacy .

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